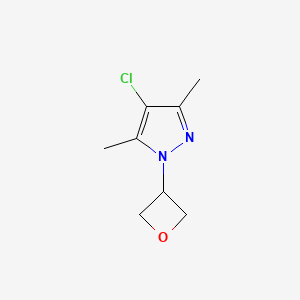
2,6-Diisopropyl-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diisopropyl-4-methoxyaniline is an organic compound with the molecular formula C13H21NO. It is characterized by the presence of an aniline group attached to a benzene ring, which is further substituted with two isopropyl groups and one methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropyl-4-methoxyaniline typically involves the following steps:
Nitration: The starting material, 2,6-diisopropylphenol, undergoes nitration to introduce a nitro group, forming 2,6-diisopropyl-4-nitrophenol.
Reduction: The nitro group is then reduced to an amine group, resulting in 2,6-diisopropyl-4-aminophenol.
Methylation: Finally, the amine group is methylated to produce this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diisopropyl-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form different amines or hydroxylamines.
Substitution: The methoxy and isopropyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds, and other oxidized products.
Reduction: Amines, hydroxylamines, and other reduced derivatives.
Substitution: Halogenated compounds, alkylated derivatives, and acylated products.
Wissenschaftliche Forschungsanwendungen
2,6-Diisopropyl-4-methoxyaniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems and as a potential inhibitor in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,6-Diisopropyl-4-methoxyaniline exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific molecular targets and interfering with their activity. The molecular targets and pathways involved can vary based on the context of the research.
Vergleich Mit ähnlichen Verbindungen
2,6-Diisopropylphenol
2,6-Diisopropyl-4-nitrophenol
2,6-Diisopropyl-4-aminophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
4-methoxy-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-8(2)11-6-10(15-5)7-12(9(3)4)13(11)14/h6-9H,14H2,1-5H3 |
InChI-Schlüssel |
ZVFRHLNVPIDOTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


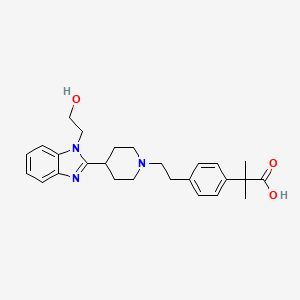
![2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330420.png)

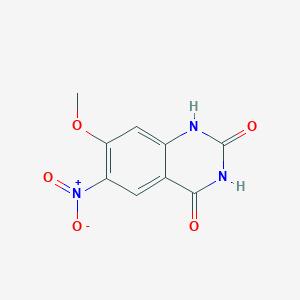
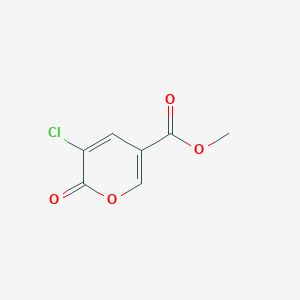
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B15330456.png)
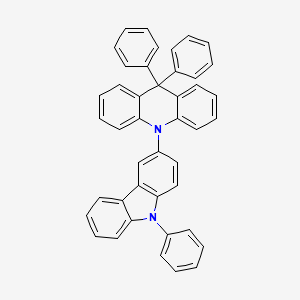

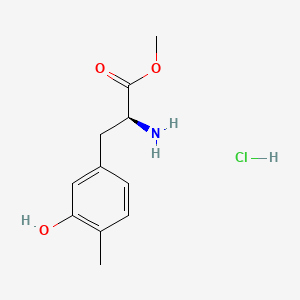
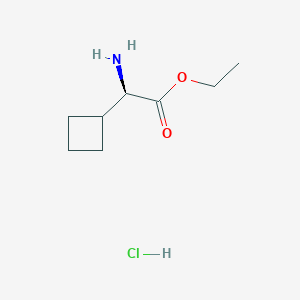
![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)
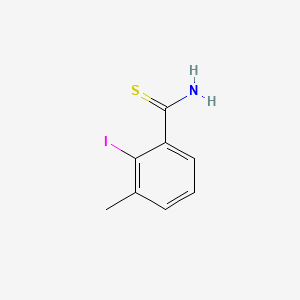
![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
